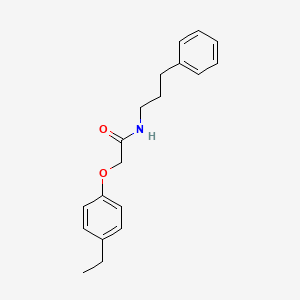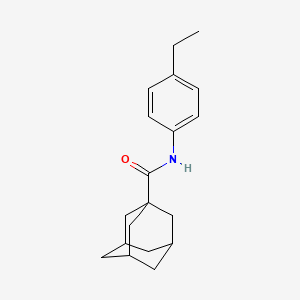
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPA belongs to the class of compounds known as fatty acid amides, which have been shown to have various biological effects in the body.
Mecanismo De Acción
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, but it is thought to act through multiple pathways in the body. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 and lipoxygenase. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In inflammatory research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in a reduction in inflammation. In neuroprotective research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to protect against oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments include its potential therapeutic properties, its ability to target multiple pathways in the body, and its relatively low toxicity. However, there are also limitations to using 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide. One area of research is to further investigate its potential therapeutic properties in cancer, inflammation, and neuroprotection. Additionally, research could focus on identifying the exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide and designing experiments to investigate its effects on specific pathways in the body. Finally, research could explore the potential of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide as a drug candidate for various diseases and disorders.
Métodos De Síntesis
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-ethylphenol with ethyl chloroacetate to form ethyl 2-(4-ethylphenoxy)acetate. This intermediate is then reacted with 3-phenylpropylamine to form the final product, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide. The synthesis of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been investigated for its potential therapeutic properties in various areas of research. In cancer research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have anti-tumor activity in vitro and in vivo by inhibiting cancer cell proliferation and inducing apoptosis. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-16-10-12-18(13-11-16)22-15-19(21)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBWNYUWYAWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)

![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)